molecular formula C13H8ClN3O2 B6391191 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid CAS No. 1261994-76-6

2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid

Cat. No.: B6391191
CAS No.: 1261994-76-6
M. Wt: 273.67 g/mol
InChI Key: LGOZASACPFUFJA-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a chlorinated cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the substitution reaction of benzoic acid with chloromethane or chloroacetic acid in the presence of an acid catalyst such as sulfuric acid or copper chloride . The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.

Scientific Research Applications

2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the chlorinated cyanophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid is unique due to the presence of the chlorinated cyanophenyl group, which can impart distinct electronic properties and enhance binding interactions in biological systems. This makes it a valuable compound for developing new materials and pharmaceuticals with specific functionalities.

Properties

IUPAC Name

2-amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-11-2-1-7(3-8(11)5-15)9-4-10(13(18)19)12(16)17-6-9/h1-4,6H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZASACPFUFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687813
Record name 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-76-6
Record name 2-Amino-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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